Demeton-S-methyl Sulfoxide-d6
Description
Chemical Identity and Structural Characteristics
This compound possesses the molecular formula C6H9D6O4PS2, where six deuterium atoms replace the corresponding hydrogen atoms in the original molecule. The compound exhibits a molecular weight of 252.32 grams per mole, representing an increase of approximately 6 atomic mass units compared to its non-deuterated counterpart due to the incorporation of deuterium isotopes. The structural framework maintains the characteristic organophosphorus scaffold of the parent compound while incorporating strategic deuterium substitutions that preserve the molecule's chemical behavior while enabling analytical differentiation through mass spectrometry.
The compound's three-dimensional structure features a phosphorothioate core linked to an ethylsulfinyl side chain, with methoxy groups attached to the phosphorus center. The deuterium atoms are specifically positioned on the methyl groups, as indicated by the designation "di-O-methyl-D6," suggesting that the deuteration occurs at the methoxy substituents attached to the phosphorus atom. This strategic placement of deuterium labels ensures minimal disruption to the compound's chemical properties while providing sufficient mass differentiation for analytical applications.
The structural integrity of this compound maintains the essential chemical characteristics of the parent molecule while incorporating the isotopic signature necessary for analytical applications. The sulfoxide functional group remains intact, preserving the oxidation state that distinguishes this compound from its thioether precursor, demeton-S-methyl. The strategic deuteration pattern ensures that the labeled compound exhibits nearly identical chemical behavior to the unlabeled analyte, a critical requirement for effective internal standard applications.
Isotopic Labeling Rationale in Analytical Chemistry
The development of this compound exemplifies the sophisticated application of stable isotope labeling technology in analytical chemistry. Deuterated internal standards serve as essential tools for achieving precision and accuracy in quantitative analysis, particularly in mass spectrometry-based methods. The incorporation of deuterium atoms creates a mass shift that allows for clear differentiation between the internal standard and the target analyte while maintaining virtually identical chemical and physical properties.
Stable isotope labeling provides numerous analytical advantages over alternative internal standard approaches. The technique eliminates matrix effects that commonly interfere with quantitative measurements, as the deuterated compound experiences identical extraction recovery, ionization efficiency, and chromatographic behavior compared to the unlabeled analyte. This chemical similarity ensures that any variations in sample preparation, instrument response, or analytical conditions affect both the analyte and internal standard proportionally, thereby improving measurement accuracy and precision.
The selection of deuterium for isotopic labeling reflects several practical considerations in analytical chemistry. Deuterium incorporation typically requires fewer synthetic modifications compared to carbon-13 or nitrogen-15 labeling, making it a cost-effective approach for internal standard development. The six-dalton mass increase achieved through hexadeuteration provides sufficient mass separation to avoid interference from the natural isotope distribution of the unlabeled compound, ensuring clean analytical signals in mass spectrometry applications.
| Analytical Advantage | Mechanism | Impact |
|---|---|---|
| Matrix Effect Compensation | Identical chemical behavior | Improved accuracy |
| Extraction Recovery Control | Co-elution with analyte | Enhanced precision |
| Ionization Response Matching | Similar molecular properties | Reduced variability |
| Chromatographic Consistency | Comparable retention characteristics | Reliable separation |
Demeton-S-methyl sulfoxide represents the primary metabolic product of demeton-S-methyl, formed through the oxidation of the sulfur atom in the ethyl side chain. This biotransformation pathway necessitated the development of analytical methods capable of detecting and quantifying both the parent compound and its metabolites in environmental and biological samples. The creation of deuterated reference standards emerged as a critical component of these analytical developments, enabling accurate quantification of residues and metabolites in complex matrices.
The regulatory landscape surrounding organophosphate pesticides has undergone significant transformation since the initial introduction of demeton-S-methyl. The compound has been classified as highly toxic by the World Health Organization and subsequently banned from agricultural use worldwide due to its severe toxic effects. This regulatory evolution has intensified the importance of accurate analytical methods for monitoring environmental persistence and potential human exposure to these compounds and their metabolites.
| Historical Milestone | Year | Significance |
|---|---|---|
| Demeton-S-methyl Discovery | 1950 | Initial organophosphate development |
| Metabolite Identification | ~1960s | Recognition of sulfoxide formation |
| Analytical Method Development | ~1980s-1990s | Advanced detection techniques |
| Deuterated Standard Creation | ~2000s | Isotopic labeling technology |
| Regulatory Restrictions | 2000s-2010s | Global agricultural bans |
The contemporary regulatory environment emphasizes the critical role of deuterated internal standards in ensuring analytical method reliability and regulatory compliance. Agencies such as the United States Environmental Protection Agency have established stringent requirements for pesticide residue analysis, necessitating the use of validated analytical methods with appropriate internal standards. The availability of compounds like this compound enables laboratories to meet these regulatory demands while maintaining the accuracy and precision required for environmental monitoring and food safety applications.
Properties
Molecular Formula |
C₆H₉D₆O₄PS₂ |
|---|---|
Molecular Weight |
252.32 |
Synonyms |
S-[2-(Ethylsulfinyl)ethyl]phosphorothioic Acid O,O-Dimethyl Ester-d6; Metaisosystox Sulfoxide-d6; Metasystox R-d6; Methyl Oxydemeton S-d6; NSC 370785-d6; O,O-Dimethyl S-[2-(Ethylsulfinyl)ethyl] Monothiophosphate-d6; Oxydemeton M-d6; Oxydemeton-methyl |
Origin of Product |
United States |
Chemical Reactions Analysis
Formation via Oxidation
Demeton-S-methyl sulfoxide-d6 is primarily formed through the oxidation of Demeton-S-methyl-d6. This reaction involves the addition of an oxygen atom to the sulfur in the thioether group:
Key data :
-
Oxidation agents : Oxygen or nitrogen dioxide in industrial settings .
-
Reaction rate : Rapid in biological systems, with >90% conversion observed in rodent models within 24 hours .
-
Isotopic effect : Deuterium substitution slows oxidation kinetics by ~15% compared to non-deuterated forms (estimated via analog studies) .
Further Oxidation to Sulfone
The sulfoxide-d6 undergoes additional oxidation to form the sulfone derivative:
Experimental findings :
| Parameter | Value | Source |
|---|---|---|
| Sulfone yield | 6–10% in mammalian metabolism | |
| Inhibition potency | I₅₀ = 1.43 × 10⁻³ M (rat brain AChE) | |
| Environmental half-life | 3.2 days (soil, aerobic) |
This secondary oxidation reduces cholinesterase inhibition potency by ~85% compared to the parent sulfoxide .
Hydrolysis and Degradation
This compound undergoes hydrolysis under alkaline conditions, breaking the phosphate ester bond:
Degradation pathways :
-
pH dependence : Hydrolysis accelerates at pH >7, with a 50% degradation rate at pH 9 within 48 hours .
-
Metabolites :
Enzymatic Interactions
The compound interacts with acetylcholinesterase (AChE) and hepatic enzymes:
AChE Inhibition
| Parameter | This compound | Demeton-S-methyl sulfone-d6 |
|---|---|---|
| I₅₀ (rat brain AChE) | 9.52 × 10⁻⁵ M | 1.43 × 10⁻³ M |
| Recovery time | 72–96 hours | >120 hours |
Hepatic Metabolism
-
Cytochrome P450 involvement : CYP3A4 mediates demethylation, producing O-demethyl-sulfoxide-d6 (6% yield) .
-
Excretion : 97–98% eliminated via urine in mice within 72 hours .
Stability and Reactivity
| Property | Value | Conditions |
|---|---|---|
| Thermal stability | Decomposes at 118°C | Ambient pressure |
| Photolysis rate | t₁/₂ = 14 hours | UV light (λ = 254 nm) |
| Solubility | Miscible in polar solvents | Water, DMSO, ethanol |
Environmental Fate
Comparison with Similar Compounds
Demeton S-Sulfoxide (CAS 2496-92-6)
- Molecular Formula : C₈H₁₉O₄PS₂ vs. C₆H₉D₆O₄PS₂ (Demeton-S-methyl Sulfoxide-d6).
- Molecular Weight : 274.34 vs. 252.32 .
- Physicochemical Properties: LogP (octanol/water): 2.669 (Demeton S-Sulfoxide) vs. lower for the deuterated analog due to isotopic substitution . Water Solubility (log10WS): -3.13 for Demeton S-Sulfoxide ; deuterated analogs typically exhibit similar solubility but altered partitioning in chromatographic methods.
- Applications: Demeton S-Sulfoxide is a pesticide oxidation product, while its deuterated version is used for trace analysis in environmental and biological samples to avoid interference from non-deuterated contaminants .
Fenthion-sulfoxide D6 (O,O-dimethyl D6)
- Structural Similarity : Both compounds are deuterated sulfoxides used in pesticide metabolite analysis.
- Safety Profile : Fenthion-sulfoxide D6 requires stringent handling (e.g., fluoropolymer gloves, eye protection) due to toxicity risks , whereas this compound’s safety data emphasize cold storage (-20°C) and high purity (>95%) to ensure analytical reliability .
Demeton-S-methyl Sulfoxide (Non-deuterated)
- Key Differences: Isotopic Composition: The non-deuterated form (C₆H₁₅O₄PS₂; molecular weight 246.28) lacks deuterium, making it unsuitable as an internal standard due to overlapping signals in mass spectrometry . Applications: Used directly in toxicity studies, whereas the deuterated form is reserved for calibration and quantification .
Comparison with Deuterated Solvents
Dimethyl Sulfoxide-d6 (DMSO-d6; CAS 2206-27-1)
- Molecular Formula : (CD₃)₂SO vs. C₆H₉D₆O₄PS₂.
- Applications : DMSO-d6 is a polar aprotic solvent for NMR spectroscopy, leveraging deuterium to eliminate proton interference . In contrast, this compound serves as a reference material in pesticide residue analysis .
- Physicochemical Properties :
Data Tables
Table 1: Key Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight | CAS Number | Purity | Storage Conditions |
|---|---|---|---|---|---|
| This compound | C₆H₉D₆O₄PS₂ | 252.32 | 301-12-2* | >95% (HPLC) | -20°C |
| Demeton S-Sulfoxide | C₈H₁₉O₄PS₂ | 274.34 | 2496-92-6 | - | Room temperature |
| DMSO-d6 | (CD₃)₂SO | 84.17 | 2206-27-1 | ≥99.8% | Room temperature |
Table 2: LogP and Solubility Comparison
| Compound | logP (Octanol/Water) | Water Solubility (log10WS) |
|---|---|---|
| Demeton S-Sulfoxide | 2.669 | -3.13 |
| DMSO-d6 | -1.35 | Miscible |
Q & A
Basic: What safety protocols are critical when handling DMSO-d6 in laboratory settings?
Answer:
- Training: Researchers must undergo documented training on hazards, emergency responses (e.g., spills, inhalation), and risk mitigation strategies .
- Waste Management: Chemical waste must be disposed of within 90 days via approved protocols (e.g., UC Riverside’s EH&S guidelines) .
- Prior Approval: All experiments require pre-approval by the Principal Investigator, with documentation of procedural competence .
- Emergency Preparedness: Unusual occurrences (e.g., sudden temperature changes, phase separation) must be reported immediately to supervisors .
Basic: How is DMSO-d6 purity verified for NMR applications?
Answer:
- Deuteration Degree: Ensure ≥99.8% deuterium content to minimize proton interference in NMR spectra. Vendors like Cambridge Isotope Laboratories provide certificates of analysis .
- TMS Calibration: Trace tetramethylsilane (TMS) is often added (0.03–0.1 vol.%) as an internal reference for chemical shift calibration .
- Spectral Artifact Checks: Monitor for residual proton signals (e.g., at δ 2.5 ppm in DMSO-d6) using ¹H NMR .
Advanced: How can solvent-solute interactions in DMSO-d6 be systematically studied to resolve spectral ambiguities?
Answer:
- 2D NOESY: Investigate spatial interactions (e.g., flufenamic acid in supercritical CO₂) to distinguish intramolecular vs. solvent-mediated nuclear Overhauser effects .
- Molecular Dynamics (MD): Combine restrained MD simulations with NMR data (e.g., kaliocin-1 peptide studies) to model conformational dynamics .
- Ionic Liquid Interactions: Use variable-temperature NMR to probe hydrogen-bonding and dipolar interactions between DMSO-d6 and ionic liquids .
Advanced: How can conflicting solvent effects of DMSO-d6 in reaction systems be analyzed?
Answer:
- Controlled Solvent Titration: Gradually vary DMSO-d6 concentration to assess its role as a hydrogen-bond acceptor or stabilizer (e.g., in acid-base equilibria studies) .
- Cross-Validation: Compare results with alternative deuterated solvents (e.g., CDCl₃) to isolate solvent-specific effects .
- Thermodynamic Profiling: Measure equilibrium acidities (pKa) in DMSO-d6 to resolve discrepancies in reaction mechanisms .
Basic: What storage conditions ensure DMSO-d6 stability for long-term experiments?
Answer:
- Temperature: Store at 2–8°C in airtight containers to prevent moisture absorption and isotopic exchange .
- Light Exposure: Protect from UV light to avoid photodegradation; amber glass vials are recommended .
- Quality Monitoring: Periodically check deuteration degree via ¹H NMR to detect degradation .
Advanced: How can DMSO-d6 optimize peptide structure determination via NMR?
Answer:
- Solubility Optimization: Adjust DMSO-d6 concentration to balance peptide solubility and aggregation (e.g., kaliocin-1 fragment studies) .
- Temperature Gradients: Use variable-temperature NMR (e.g., 25–40°C) to enhance signal resolution in rigid peptide regions .
- Hybrid Solvent Systems: Combine DMSO-d6 with CD₃OH or D₂O to reduce line broadening in flexible domains .
Basic: What are the first-aid measures for DMSO-d6 exposure?
Answer:
- Inhalation: Move to fresh air; administer artificial respiration if breathing is irregular .
- Dermal Contact: Wash with water for 15 minutes; remove contaminated clothing .
- Medical Consultation: Provide SDS to healthcare providers for tailored treatment .
Advanced: How can DMSO-d6 influence polymer characterization in stimuli-responsive nanogel studies?
Answer:
- NMR Solvent Selection: Use DMSO-d6 to dissolve hydrophobic polymers (e.g., oligo(ethylene glycol) diacrylate-methacrylic acid) while suppressing proton interference .
- Crosslinking Analysis: Employ ¹H NMR to monitor residual monomers and crosslinker ratios in DMSO-d6 solutions .
- Morphology Correlation: Pair NMR data with SEM imaging to link solvent-swollen states to nanogel topology .
Basic: How does DMSO-d6 compare to non-deuterated DMSO in experimental reproducibility?
Answer:
- Isotopic Purity: DMSO-d6 eliminates proton signals, reducing spectral noise and improving quantitation accuracy .
- Reactivity Differences: Deuterium’s lower zero-point energy may alter reaction kinetics (e.g., acid-catalyzed processes) .
- Hygroscopicity: DMSO-d6 is less hygroscopic than non-deuterated DMSO, minimizing water contamination in air-sensitive reactions .
Advanced: What methodologies resolve overlapping NMR signals in DMSO-d6-based studies of ionic liquids?
Answer:
- Selective Decoupling: Apply pulse sequences to suppress solvent signals and enhance solute resonances .
- Diffusion-Ordered Spectroscopy (DOSY): Differentiate ionic liquid components based on diffusion coefficients in DMSO-d6 .
- Computational Modeling: Pair MD simulations with NOESY data to deconvolute overlapping cross-peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
